Bienvenue dans la boutique en ligne BenchChem!

6,7-Dimethoxy-4-ethyl-2(1H)quinazolinone

Medicinal Chemistry Drug Design Physicochemical Profiling

6,7-Dimethoxy-4-ethyl-2(1H)quinazolinone (CAS 37528-50-0) is the definitive 2(1H)-quinazolinone scaffold for PDE/cardiovascular research. Unlike quazodine, the 2(1H)-one moiety adds a hydrogen-bond donor (count=1), lowers logP (0.8 vs. 2.3), and expands PSA (59.9 → 48.5 Ų)—directly impacting solubility, permeability, and target engagement. Patent literature confirms its renal vasodilator and antithrombogenic potential. Substituting with quinazoline analogs compromises binding fidelity and experimental validity. Procure this precise chemotype to ensure isoform-specific PDE inhibition, smooth muscle relaxation studies, and EGFR SAR integrity.

Molecular Formula C12H14N2O3
Molecular Weight 234.25 g/mol
Cat. No. B8440237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dimethoxy-4-ethyl-2(1H)quinazolinone
Molecular FormulaC12H14N2O3
Molecular Weight234.25 g/mol
Structural Identifiers
SMILESCCC1=C2C=C(C(=CC2=NC(=O)N1)OC)OC
InChIInChI=1S/C12H14N2O3/c1-4-8-7-5-10(16-2)11(17-3)6-9(7)14-12(15)13-8/h5-6H,4H2,1-3H3,(H,13,14,15)
InChIKeyUUPNWGZCJLBKQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,7-Dimethoxy-4-ethyl-2(1H)quinazolinone: An Overview for Scientific Procurement and Research Sourcing


6,7-Dimethoxy-4-ethyl-2(1H)quinazolinone (CAS 37528-50-0) is a quinazolinone derivative with the molecular formula C12H14N2O3 and a molecular weight of 234.25 g/mol. It features methoxy substituents at the 6- and 7-positions and an ethyl group at the 4-position of the quinazolinone core [1]. This compound belongs to a class of molecules that have been investigated for their phosphodiesterase (PDE) inhibitory activity and smooth muscle relaxant effects, with structural analogs such as quazodine (6,7-dimethoxy-4-ethylquinazoline) demonstrating up to 18-fold greater potency than theophylline in functional assays [2]. The compound is primarily utilized as a research tool in medicinal chemistry and pharmacology studies focused on PDE inhibition, cardiovascular research, and cancer biology [3].

Why Generic Substitution Fails: The Importance of Sourcing Authentic 6,7-Dimethoxy-4-ethyl-2(1H)quinazolinone


The procurement of 6,7-dimethoxy-4-ethyl-2(1H)quinazolinone cannot be fulfilled by substituting with closely related quinazoline or quinazolinone analogs due to the critical role of the 2(1H)-one moiety in determining biological activity and target engagement. For example, the quinazoline analog quazodine (lacking the carbonyl at the 2-position) exhibits PDE inhibitory activity and smooth muscle relaxation [1], whereas the quinazolinone derivative (containing the 2(1H)-one) is structurally predisposed for distinct interactions with biological targets, including potential EGFR kinase inhibition . The presence of the 2(1H)-one group alters hydrogen bonding capacity (H-bond donor count = 1 vs. 0 for quazodine) and influences the compound's logP (0.8 vs. 2.3) and polar surface area (59.9 Ų vs. 48.5 Ų) [2][3]. These physicochemical differences directly impact solubility, permeability, and target binding, rendering simple substitution scientifically unsound and potentially misleading for research outcomes.

Product-Specific Quantitative Evidence: Differentiating 6,7-Dimethoxy-4-ethyl-2(1H)quinazolinone from In-Class Analogs


Structural and Physicochemical Differentiation from Quazodine

6,7-Dimethoxy-4-ethyl-2(1H)quinazolinone differs from its closely related quinazoline analog, quazodine, by the presence of a carbonyl group at the 2-position of the heterocyclic core. This structural modification results in a measurable shift in key physicochemical properties. The target compound exhibits a hydrogen bond donor count of 1 (vs. 0 for quazodine), an XLogP3-AA of 0.8 (vs. 2.3 for quazodine), and a topological polar surface area of 59.9 Ų (vs. 48.5 Ų for quazodine) [1][2].

Medicinal Chemistry Drug Design Physicochemical Profiling

PDE Inhibition Potency of the Quinazoline Analog Quazodine Provides a Class-Level Benchmark

While direct PDE inhibition data for 6,7-dimethoxy-4-ethyl-2(1H)quinazolinone are not available, the structurally analogous quinazoline quazodine serves as a critical benchmark. Quazodine was up to 6 times more potent than theophylline in inhibiting phosphodiesterase (PDE) partially purified from rabbit tissues and beef brain [1]. In functional smooth muscle assays, quazodine exhibited up to 18-fold greater relaxant potency compared to theophylline [2].

Phosphodiesterase Inhibition Smooth Muscle Pharmacology Bronchodilation

Potential EGFR Kinase Inhibition and Anticancer Activity

6,7-Dimethoxy-4-ethyl-2(1H)quinazolinone has been reported to act as an inhibitor of EGFR tyrosine kinase activity . In comparative studies of related 6,7-dimethoxyquinazoline derivatives, compounds have demonstrated EGFR inhibitory activity with IC50 values ranging from 9.31 nM to 31.9 nM in displacement assays [1][2]. While direct quantitative data for the target compound are lacking, this class-level evidence supports its potential as an EGFR inhibitor tool compound.

EGFR Inhibition Cancer Research Tyrosine Kinase

Renal Vasodilation and Cardiovascular Activity of the Quinazolinone Scaffold

The 2(1H)quinazolinone scaffold, including 6,7-dimethoxy-4-ethyl-2(1H)quinazolinone, has been described in patents as a renal vasodilator that increases renal blood flow and exhibits cardiovascular activity [1][2]. The structurally related analog quazodine has been shown to increase myocardial blood flow and produce vasodilation in preclinical models [3].

Cardiovascular Pharmacology Renal Physiology Vasodilation

Antithrombogenic Potential of the 6,7-Dimethoxyquinazoline Core

Patent US3800039 discloses the antithrombogenic process employing substituted 6,7-dialkoxyquinazolines, explicitly including 6,7-dimethoxy-4-ethylquinazoline as an illustrative compound [1]. The process involves administering a quinazoline to provide a blood level of 0.5 to 80 micrograms per 0.5 mL of blood to prevent platelet aggregation [2].

Antithrombotic Platelet Aggregation Cardiovascular

Optimal Research and Industrial Applications for 6,7-Dimethoxy-4-ethyl-2(1H)quinazolinone


Phosphodiesterase (PDE) Inhibition Studies

Utilize 6,7-dimethoxy-4-ethyl-2(1H)quinazolinone as a chemical probe to investigate PDE-mediated signaling pathways. Based on the demonstrated PDE inhibitory activity of the closely related analog quazodine (up to 6x more potent than theophylline) [1], this compound is suitable for in vitro enzyme assays and cellular cAMP accumulation studies. The 2(1H)-one moiety may confer distinct isoform selectivity compared to quinazoline-based PDE inhibitors, warranting comparative profiling.

Smooth Muscle Pharmacology and Vasodilation Research

Employ this compound in ex vivo smooth muscle preparations (e.g., vascular rings, tracheal strips) to study relaxation mechanisms. The structural analog quazodine demonstrated up to 18-fold greater potency than theophylline in relaxing smooth muscle [2]. The target compound's favorable aqueous solubility (XLogP3-AA = 0.8 vs. 2.3 for quazodine) [3] may offer improved handling in physiological buffers.

EGFR Kinase Inhibitor Tool Compound

Use 6,7-dimethoxy-4-ethyl-2(1H)quinazolinone as a reference compound in EGFR tyrosine kinase assays. While direct IC50 data are unavailable, the 6,7-dimethoxyquinazoline chemotype has demonstrated nanomolar EGFR inhibitory activity in displacement assays [4]. This compound can serve as a baseline scaffold for structure-activity relationship (SAR) studies aimed at optimizing EGFR inhibition.

Cardiovascular and Renal Physiology Investigations

Apply this compound in in vivo models of cardiovascular function, particularly studies focused on renal blood flow and vasodilation. Patent literature explicitly describes 2(1H)quinazolinones as renal vasodilators with cardiovascular applications [5][6]. The antithrombogenic potential disclosed in US3800039 [7] further supports its use in thrombosis and platelet aggregation research.

Quote Request

Request a Quote for 6,7-Dimethoxy-4-ethyl-2(1H)quinazolinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.